Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Catalog Number: EVT-5077853
CAS Number:
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-DHP derivatives are recognized for their potential biological activities, particularly as calcium channel modulators. These compounds have garnered significant research interest due to their potential therapeutic applications in cardiovascular and other diseases. [ [] ]

Synthesis Analysis

This multi-component reaction could be conducted using various methods, including conventional heating or potentially accelerated techniques like microwave irradiation or ultrasound. [ [] ]

Physical and Chemical Properties Analysis

Safety and Hazards

Applications
  • Calcium channel modulation: Given its structural similarity to known 1,4-DHP calcium channel modulators, this compound could be investigated for its potential to interact with and modulate the activity of calcium channels. This could have implications for research in areas like cardiovascular disease, neuroscience, and other fields where calcium signaling plays a critical role. [ [] ]
  • Fluorescent probe: The presence of the dimethylamino group and the conjugated system in the molecule raises the possibility of it exhibiting fluorescence. This property could be explored to develop it as a potential fluorescent probe for biological imaging or other applications where fluorescent labeling is desired. [ [] ]

Nifedipine

  • Compound Description: Nifedipine is a well-established calcium channel blocker used to treat hypertension and angina. It acts by relaxing blood vessels, allowing for easier blood flow. []
  • Relevance: While not structurally identical, nifedipine shares the 1,4-DHP ring system found in methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. This structural similarity suggests a potential for shared pharmacological activities, particularly in the realm of calcium modulation. [] The research in paper [] focuses on a series of hexahydroquinoline derivatives, including the target compound, and compares their calcium antagonistic activity to that of nifedipine.

Methyl 2,7,7-trimethyl-4-(2-nitro-5-chlorophenyl)-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylate (2a)

  • Compound Description: This compound is a hexahydroquinoline derivative studied for its calcium-antagonistic activity. []
  • Relevance: Compound 2a exhibits significant structural similarities to methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. Both molecules share a hexahydroquinoline core, a methyl ester at the 3-position, and an aryl substituent at the 4-position. The variations lie in the substituents on the aryl ring and the presence of additional methyl groups in compound 2a. Despite these differences, the shared structural features suggest they might exhibit comparable calcium-modulating effects. []

Methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This compound is a hexahydroquinoline derivative with its crystal structure redetermined in the study. []
  • Relevance: The structural resemblance between this compound and methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is evident. Both compounds share a hexahydroquinoline framework, a methyl ester substituent at the 3-position, and a para-substituted phenyl ring at the 4-position. The primary difference lies in the substituent on the phenyl ring: a chlorine atom in this related compound versus a dimethylamino group in the target compound. This close structural similarity suggests potential overlap in their chemical properties. []

Methyl 4-(4-isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This is another hexahydroquinoline derivative whose crystal structure was investigated. []
  • Relevance: This compound bears a strong structural resemblance to methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. They both share the hexahydroquinoline scaffold, a methyl ester group at the 3-position, and a para-substituted phenyl ring at the 4-position. The key difference lies in the substituent on the phenyl ring: an isopropyl group in this related compound, as opposed to a dimethylamino group in the target compound. []

Methyl 4-(3-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This hexahydroquinoline derivative's crystal structure is a key aspect of the research presented. []
  • Relevance: This compound shares a significant structural similarity with methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. Both possess the hexahydroquinoline core, a methyl ester at the 3-position, and a substituted phenyl ring at the 4-position. The variations are in the substituent's position (meta vs. para) and nature (cyano vs. dimethylamino) on the phenyl ring. []

Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This compound is a hexahydroquinoline derivative whose crystal structure is a focus of the research. []
  • Relevance: A strong structural correlation exists between this compound and methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. Both molecules share the hexahydroquinoline framework, a methyl ester group at the 3-position, and a para-substituted phenyl ring at the 4-position. The key difference resides in the substituent on the phenyl ring: a nitro group in this related compound, in contrast to a dimethylamino group in the target compound. This close structural relationship suggests they may exhibit similar chemical behaviors. []

Methyl 2,7,7‐trimethyl‐4‐(3‐nitrophenyl)‐5‐oxo‐1,4,5,6,7,8‐hexahydroquinoline‐3‐carboxylate

  • Compound Description: This compound is a hexahydroquinoline derivative studied for its conformational properties in comparison to another related compound. []
  • Relevance: This compound displays significant structural similarities to methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. They share a common hexahydroquinoline core, a methyl ester at the 3-position, and a nitrophenyl substituent at the 4-position. The key distinction lies in the position of the nitro group on the phenyl ring (meta vs. para). []

3-Acetyl‐2,7,7‐trimethyl‐4‐phenyl‐1,4,5,6,7,8‐hexahydro‐5‐quinolone

  • Compound Description: This compound is another hexahydroquinoline derivative examined alongside the previous compound for its conformational properties and hydrogen-bonding patterns. []
  • Relevance: Although structurally distinct from methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, this compound provides insights into the conformational preferences of the hexahydroquinoline ring system. The research emphasizes the consistent adoption of a boat conformation by the 1,4-DHP ring, a feature also likely present in the target compound. []

Methyl 2,7,7-trimethyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound is a hexahydroquinoline derivative whose crystal and molecular structure was determined using X-ray diffraction. []
  • Relevance: This compound exhibits a close structural similarity to methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. Both compounds share a hexahydroquinoline framework with a methyl ester substituent at the 3-position and a phenyl ring at the 4-position. The primary difference lies in the absence of the dimethylamino substituent on the phenyl ring in the related compound. []

Methyl 4-(2,4-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound is a 1,4-dihydropyridine derivative that exhibits calcium modulatory properties. It exists as diastereoisomeric pairs (RR/SS and RS/SR) that form cocrystals. []
  • Relevance: This compound shares a core structure with methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. Both compounds possess the 1,4-dihydropyridine ring, a methyl ester substituent at the 3-position, and an aromatic substituent at the 4-position. This structural similarity highlights the importance of the 1,4-dihydropyridine motif for potential calcium channel antagonist activity. []

Methyl 4-(2,4-dichlorophenyl)-2-methyl-7-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate monohydrate

  • Compound Description: This compound is another 1,4-dihydropyridine derivative that displays calcium modulatory properties, existing as diastereoisomeric pairs (RR/SS and RS/SR) and forming cocrystals as a monohydrate. []
  • Relevance: Like the previous compound, this compound also shares a core structure with methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, reinforcing the importance of the 1,4-dihydropyridine moiety for potential calcium channel antagonist activity. []

Properties

Product Name

Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

IUPAC Name

methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H24N2O3/c1-12-17(20(24)25-4)18(13-8-10-14(11-9-13)22(2)3)19-15(21-12)6-5-7-16(19)23/h8-11,18,21H,5-7H2,1-4H3

InChI Key

OUUGQOLSGBFYRU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)N(C)C)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)N(C)C)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.